molecular formula C28H31N5O4 B4325478 8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE

8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE

Cat. No.: B4325478
M. Wt: 501.6 g/mol
InChI Key: XTVCPKMXBIPGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxybenzaldehyde, ethyl acetoacetate, and urea. The reaction conditions usually involve refluxing in ethanol with a catalyst such as p-toluenesulfonic acid to facilitate the Biginelli reaction, which forms the core structure of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-[2-(3,4-dihydroxyphenyl)ethyl]-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of 8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-[2-(3,4-diethoxyphenyl)ethyl]-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4/c1-6-36-21-14-13-19(17-22(21)37-7-2)15-16-32-23(20-11-9-8-10-12-20)18(3)33-24-25(29-27(32)33)30(4)28(35)31(5)26(24)34/h8-14,17H,6-7,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVCPKMXBIPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Reactant of Route 2
Reactant of Route 2
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Reactant of Route 3
Reactant of Route 3
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Reactant of Route 4
Reactant of Route 4
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Reactant of Route 5
Reactant of Route 5
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE
Reactant of Route 6
Reactant of Route 6
8-(3,4-DIETHOXYPHENETHYL)-1,3,6-TRIMETHYL-7-PHENYL-1H-IMIDAZO[2,1-F]PURINE-2,4(3H,8H)-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.